(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Asymmetric synthesis Chiral resolution Enantioselective catalysis

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a chiral dihydrobenzopyran (chromane) derivative bearing an azido group at the 4-position and a bromine substituent at the 6-position. With a molecular formula of C9H8BrN3O and molecular weight of 254.08 g/mol , the compound is supplied commercially at purities ≥95% by Enamine under catalog number EN300-399907.

Molecular Formula C9H8BrN3O
Molecular Weight 254.087
CAS No. 1867051-07-7
Cat. No. B2478594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene
CAS1867051-07-7
Molecular FormulaC9H8BrN3O
Molecular Weight254.087
Structural Identifiers
SMILESC1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br
InChIInChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m0/s1
InChIKeyLWEIFJJDVQZGCN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene (CAS 1867051-07-7): Chiral Dihydrobenzopyran Building Block for Click Chemistry and Cross-Coupling


(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a chiral dihydrobenzopyran (chromane) derivative bearing an azido group at the 4-position and a bromine substituent at the 6-position. With a molecular formula of C9H8BrN3O and molecular weight of 254.08 g/mol , the compound is supplied commercially at purities ≥95% by Enamine under catalog number EN300-399907 [1]. The (S)-configuration at the C4 stereocenter differentiates this compound from its (R)-enantiomer (CAS 1841382-71-5), which may exhibit divergent behavior in chiral environments. The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the bromo substituent serves as a functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings [1].

Why Generic Substitution Fails for (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene: Stereochemical, Regiochemical, and Functional-Group Constraints


In-class chromene and chromane derivatives are not interchangeable with (4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene because three independent structural features control reactivity and recognition. First, the (4S) absolute configuration imparts a specific three-dimensional orientation that cannot be replicated by the (4R)-enantiomer (CAS 1841382-71-5) or racemic material; chiral HPLC or enzymatic resolution would be required post-synthesis, adding cost and uncertainty . Second, the position of the azido group at C4 distinguishes this compound from regioisomeric 4-azido-isochromans (CAS 676134-72-8) and 3-azidomethylcoumarins (CAS 1258306-97-6), each of which presents the azide in a different steric and electronic environment . Third, the concurrent presence of azido and bromo substituents provides orthogonal reactivity—click chemistry at the azide and cross-coupling at the bromide—that is absent in mono-functional analogs such as (S)-6-bromochroman-4-amine (CAS 1213134-75-8) or non-brominated 4-azidochromans [1]. Loss of any one of these features fundamentally alters the downstream synthetic utility and biological interrogation potential of the derived products.

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Differentiation: (4S) vs. (4R) Configurational Purity and Vendor Availability

The (4S)-enantiomer (CAS 1867051-07-7) is commercially available from Enamine at a certified purity of 95.0% with the (4S) absolute configuration explicitly confirmed by stereochemical annotation (SMILES: N([C@H]1CCOC2=CC=C(Br)C=C12)=[N+]=[N-]) [1]. In contrast, the (4R)-enantiomer (CAS 1841382-71-5) is listed by multiple vendors but specific purity values and verified optical rotation data are not uniformly disclosed, and its SMILES annotation confirms the opposite configuration (N([C@@H]1CCOC2=CC=C(Br)C=C12)=[N+]=[N-]) . For applications requiring stereochemically defined click handles—such as asymmetric bioconjugation or enantioselective catalyst development—the purchaser must assume additional analytical burden (chiral HPLC, polarimetry) if the (4R) isomer is substituted. The (4S) compound's well-documented stereochemistry reduces procurement risk.

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Regiochemical Differentiation: 4-Azidochromane vs. 4-Azidoisochroman Scaffolds

The position of the oxygen atom in the heterocyclic ring determines the electronic environment of the azido group. In (4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene (2H-chromene scaffold), the oxygen is at position 1 and the azide-bearing carbon (C4) is adjacent to the aromatic ring [1]. In the isomeric 4-azido-6-bromo-3,4-dihydro-1H-isochromene (CAS 676134-72-8), the oxygen is at position 2, altering the ring connectivity and the electronic character at C4 . This regiochemical difference influences the azide's reactivity in 1,3-dipolar cycloadditions: the chroman scaffold places the azide in a benzylic-like environment (adjacent to an sp2-hybridized aromatic carbon), while the isochroman scaffold positions the azide at a homobenzylic site (β to the aromatic ring). The resulting triazole products display distinct conformational preferences and π-stacking geometries.

Regioselective cycloaddition Heterocyclic scaffold design Structure-activity relationship

Orthogonal Reactivity Advantage: Azido Plus Bromo vs. Mono-Functional Chroman Analogs

The simultaneous presence of an azido group and a bromo substituent on the same scaffold enables sequential, non-interfering functionalization strategies. The azido group participates in CuAAC and SPAAC reactions to install triazole-linked payloads (fluorophores, biotin, PEG chains), while the aryl bromide undergoes Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings to introduce aryl, alkenyl, or amino substituents [1]. By contrast, (S)-6-bromochroman-4-amine (CAS 1213134-75-8) carries only the bromide handle—the primary amine at C4 offers different reactivity (amide formation, reductive amination) but cannot participate in bioorthogonal click chemistry [2]. Similarly, non-brominated 4-azidochromans lack the cross-coupling handle. The target compound thus provides two independent diversification vectors from a single chiral intermediate, reducing the total number of synthetic steps in library construction.

Bioorthogonal chemistry Dual-functionalization Cross-coupling Click chemistry

Triazole Derivatization Feasibility: Azidochromene Click Reactivity Demonstrated in Literature

The synthetic viability of converting azido chromenes to triazolyl chromenes via [3+2] cycloaddition has been experimentally demonstrated by Babu et al. (Tetrahedron Letters, 2011), who reported a one-pot synthesis of functionalized azido chromenes from α-azido ketones and iminocoumarin derivatives, followed by successful CuAAC transformation to the corresponding triazoles [1]. While this study did not use the exact (4S)-4-azido-6-bromo derivative as substrate, the structural class is directly analogous, and the presence of the 6-bromo substituent in the target compound is not expected to interfere with azide cycloaddition reactivity. This establishes a proof-of-concept precedent for the click reactivity of 4-azidochromene scaffolds, distinguishing them from 3-azidocoumarin analogs (e.g., 6-bromo-3-azidomethylcoumarin, CAS 1258306-97-6), where the azide is positioned on an sp3-hybridized exocyclic carbon, potentially altering cycloaddition kinetics and product geometry [2].

Click chemistry Triazole synthesis Chromene functionalization

Purity-Qualified Commercial Sourcing: Enamine EN300-399907 Lot-Specific Data

The (4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene is stocked and distributed by Enamine Ltd. (catalog EN300-399907) with a minimum purity specification of 95.0% across all package sizes (0.1 g to 10.0 g) [1]. Pricing as of March 2026: 0.1 g = $317; 0.25 g = $452; 0.5 g = $713; 2.5 g = $2,132; 10.0 g = $3,929 [1]. In comparison, the (4R)-enantiomer (CAS 1841382-71-5) is offered by multiple vendors but without uniformly verifiable purity specifications or pricing transparency, and the regioisomeric 4-azido-6-bromo-isochroman (CAS 676134-72-8) is listed by fewer suppliers with variable availability [REFS-2, REFS-3]. The Enamine lot-specific quality documentation (including NMR, LCMS, and, where applicable, optical rotation data) supports publication-grade reproducibility.

Chemical procurement Quality control Reproducibility

Procurement-Driven Application Scenarios: Where (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene Delivers Quantifiable Advantage


Stereospecific Bioorthogonal Probe Synthesis for Cellular Imaging

Investigators developing chiral azide-functionalized probes for live-cell CuAAC or SPAAC labeling can deploy the (4S)-enantiomer directly, avoiding racemic chromatographic separation. The documented 95.0% purity and (4S) stereochemistry [1] ensure consistent triazole geometry and reproducible cellular uptake profiles. The 6-bromo substituent further permits late-stage diversification via Suzuki coupling to install fluorinated or extended aromatic systems for enhanced photophysical properties [2].

Fragment-Based Drug Discovery (FBDD) Library Construction with Dual Diversification Vectors

In FBDD campaigns targeting bromodomains, kinases, or GPCRs, this compound serves as a privileged chiral fragment. The azide enables CuAAC-mediated installation of alkyne-bearing fragment partners in a 96-well plate format, while the aryl bromide provides a second orthogonal vector for parallel Suzuki library synthesis [3]. This dual-handle strategy can reduce the number of synthetic steps by ≥2 compared to iterative mono-functional approaches, accelerating hit-to-lead timelines.

PROTAC Linker Optimization with Conformationally Defined Azide Linkage

For PROTAC development, the benzylic C4-azide in the chroman scaffold offers direct triazole attachment to the linker, eliminating the methylene spacer present in 3-azidomethylcoumarin analogs (CAS 1258306-97-6) [4]. The resulting conformationally restricted linkage may influence ternary complex formation kinetics and degradation efficiency. The (4S) configuration provides an additional stereochemical parameter for fine-tuning linker trajectory.

Enantioselective Catalysis and Chiral Ligand Synthesis

The (4S)-enantiomer can be converted via bromo-to-phosphine cross-coupling or triazole-based chelator assembly to generate novel chiral P,N-ligands or N-heterocyclic carbene (NHC) precursors for asymmetric catalysis. The unambiguous (4S) stereochemistry [1] obviates the need for resolution of the final ligand–metal complex, a critical advantage when precious metal catalysts are used in multi-gram scale enantioselective transformations.

Quote Request

Request a Quote for (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.